3,3-Difluoro-5-methylindolin-2-one

Antiproliferative activity K562 A549

3,3-Difluoro-5-methylindolin-2-one (CAS 221665-90-3, C₉H₇F₂NO, MW 183.15) is a fluorinated indolin-2-one (oxindole) derivative bearing a gem-difluoro group at the C3 position and a methyl substituent at the C5 position of the bicyclic indole core. It belongs to the class of C3-fluorinated oxindoles, which are recognized as bioisosteres of the canonical oxindole scaffold, wherein the CF₂ unit serves as a lipophilic, metabolically stable surrogate for the labile C3 carbonyl.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
Cat. No. B11909948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-5-methylindolin-2-one
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C2(F)F
InChIInChI=1S/C9H7F2NO/c1-5-2-3-7-6(4-5)9(10,11)8(13)12-7/h2-4H,1H3,(H,12,13)
InChIKeyRXZJLMMQKSZWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-5-methylindolin-2-one: A C5-Methylated Gem-Difluoro Oxindole Building Block for Kinase-Targeted Drug Discovery


3,3-Difluoro-5-methylindolin-2-one (CAS 221665-90-3, C₉H₇F₂NO, MW 183.15) is a fluorinated indolin-2-one (oxindole) derivative bearing a gem-difluoro group at the C3 position and a methyl substituent at the C5 position of the bicyclic indole core [1]. It belongs to the class of C3-fluorinated oxindoles, which are recognized as bioisosteres of the canonical oxindole scaffold, wherein the CF₂ unit serves as a lipophilic, metabolically stable surrogate for the labile C3 carbonyl [2]. This compound functions primarily as a versatile small-molecule intermediate in medicinal chemistry, most notably as the core scaffold for generating imatinib-analog kinase inhibitors that have demonstrated differential antiproliferative activity across cancer cell lineages [1].

Why 3,3-Difluoro-5-methylindolin-2-one Cannot Be Replaced by Non-Fluorinated or Differently Substituted Oxindole Analogs


Direct experimental evidence demonstrates that both the gem-difluoro group and the C5 substituent identity are critical determinants of biological activity in this compound class. The non-fluorinated isatin-derived analogs (2a–e), which lack the CF₂ moiety, showed a complete loss of antiproliferative activity compared to their 3,3-difluoro counterparts (3a–e), establishing that the CF₂ group is indispensable for target engagement [1]. Furthermore, the C5 substituent governs cell-line selectivity: the 5-methyl derivative (3b, built from this compound) was uniquely the most active analog in K562 chronic myeloid leukemia cells (IC₅₀ = 35.8 μM), whereas the 5-H, 5-Cl, and 5-Br analogs (3a, 3c, 3d) were ~5–6 fold more potent in A549 lung cancer cells [1]. Interchanging the 5-methyl variant with a 5-chloro or 5-bromo building block would fundamentally alter the selectivity profile of the resulting inhibitor, making generic substitution scientifically unsound [1].

Quantitative Differentiation Evidence for 3,3-Difluoro-5-methylindolin-2-one Versus Closest In-Class Analogs


C5-Methyl Substitution Confers K562 Cell-Selective Antiproliferative Activity Distinct from 5-H, 5-Cl, and 5-Br Analogs

In a head-to-head comparison of imatinib analogs synthesized from the same PAPP-azide precursor, the final compound incorporating the 3,3-difluoro-5-methylindolin-2-one core (3b) exhibited the highest cytotoxic activity in K562 chronic myeloid leukemia cells among all ten analogs tested, with 57.5% cell viability at 10 µM and an IC₅₀ of 35.8 μM. By contrast, the 5-unsubstituted analog 3a, 5-chloro analog 3c, and 5-bromo analog 3d were each approximately 5–6 fold more potent in A549 lung cancer cells (IC₅₀ values of 7.2, 6.4, and 7.3 μM respectively) but showed inferior activity in K562 cells compared to 3b [1]. Imatinib served as the reference control (K562 IC₅₀ = 0.08 μM; A549 IC₅₀ = 65.4 μM) [1].

Antiproliferative activity K562 A549 Structure-activity relationship Imatinib analogs

Gem-Difluoro Group Is Essential for Biological Activity: Non-Fluorinated Analogs Are Inactive

The Oliveira et al. study directly compared two parallel series of ten compounds: non-fluorinated isatin-derived analogs (2a–e) and their 3,3-difluoro counterparts (3a–e). The authors explicitly concluded that 'the study of the relationship between the structure and the biological activity of the synthesized compounds showed the importance of the CF₂ group since, in compounds 2a–e, the absence of this group showed a loss of activity' [1]. In the A549 screening, none of the non-fluorinated compounds 2a–e achieved meaningful cytotoxicity, whereas the 3,3-difluoro compounds 3a, 3c, and 3d reduced viability to 24.6%, 34.0%, and 49.3% at 10 μM, respectively, with IC₅₀ values ~10-fold more potent than imatinib [1].

Fluorine medicinal chemistry Bioisostere Structure-activity relationship Kinase inhibitor

DAST-Mediated Synthesis of 3,3-Difluoro-5-methylindolin-2-one Achieves 88% Yield with Distinct Spectroscopic Signature

The synthesis of 3,3-difluoro-5-methylindolin-2-one (intermediate 13e) was accomplished by treating 5-methylisatin (11e) with diethylaminosulfur trifluoride (DAST, 5 equiv.) in dichloromethane at 25 °C under nitrogen for 4 hours, affording the product in 88% yield [1]. This is the first publication of the full spectroscopic characterization of 13e: the ¹⁹F NMR spectrum displays a diagnostic singlet at −111.1 ppm (CF₂); the ¹³C NMR spectrum shows a characteristic triplet at 165.7 ppm (J = 29 Hz) for the C2 carbonyl coupled to fluorine, and a second triplet at 110.8 ppm (J = 247.9 Hz) for the C3 carbon of the CF₂ group [1]. The synthetic yield of 13e (88%) falls at the upper end of the reported range for the 13a–e series (68–88%), indicating favorable reactivity of the 5-methyl-substituted isatin precursor [1].

Fluorination DAST Synthetic yield NMR characterization Quality control

C3-Difluoro Oxindole Scaffold Provides Documented Metabolic Stability Advantage Over Non-Fluorinated Oxindoles

The gem-difluoro substitution at C3 of the oxindole scaffold has been established in the medicinal chemistry literature as a bioisosteric replacement for the carbonyl group that enhances metabolic stability by eliminating the labile ketone while introducing the strong C–F bond (~485 kJ/mol) . A dedicated fluorination patterning study demonstrated that gem-difluoro substitution on indole templates significantly improves aqueous solubility relative to mono-fluoro and non-fluorinated analogs, attributed to the introduction of a local dipole moment [2]. The C3-fluorinated oxindole scaffold has been specifically highlighted in recent reviews as a privileged framework for drug discovery programs owing to its combined metabolic stability and maintained hydrogen-bonding capacity at the lactam N–H [1]. While compound-specific microsomal stability data for 3,3-difluoro-5-methylindolin-2-one itself have not been reported, the class-level evidence for C3-difluoro oxindoles provides a strong rationale for selecting this building block over non-fluorinated oxindoles when metabolic stability is a design priority.

Metabolic stability Bioisostere C3-fluorinated oxindole Drug design

Compound 3b Is the Only 3,3-Difluoro Analog That Does Not Inhibit ABL1 Kinase, Suggesting a Divergent Mechanism of Action

In a kinase inhibition assay against ABL1 (the primary target of imatinib), none of the 3,3-difluoro compounds 3a–e showed inhibitory activity at either 0.5 or 10 μM, whereas imatinib produced the expected inhibition under identical assay conditions [1]. The authors note this finding suggests the 3,3-difluoro series may act through a mechanism distinct from direct ABL1 kinase inhibition, despite the presence of the PAPP pharmacophore of imatinib [1]. Notably, the 5-methyl analog 3b was the most active compound in K562 cells (which harbor the BCR-ABL1 fusion) yet showed no ABL1 inhibition, indicating that its cytotoxicity in this cell line is mediated by an alternative target or pathway. This mechanistic divergence from imatinib is significant because it implies the 3,3-difluoro-5-methylindolin-2-one scaffold enables access to a biological target space that is orthogonal to classical BCR-ABL1 inhibition.

Kinase inhibition assay ABL1 Mechanism of action Imatinib BCR-ABL1

Evidence-Backed Application Scenarios for 3,3-Difluoro-5-methylindolin-2-one in Drug Discovery and Chemical Biology


Development of Imatinib-Analog Kinase Inhibitors with K562-Selective Cytotoxicity Profiles

The direct evidence from Oliveira et al. (2022) demonstrates that the final compound 3b, constructed from 3,3-difluoro-5-methylindolin-2-one via N-propargylation and click chemistry with the PAPP-azide fragment, is uniquely the most active analog against K562 chronic myeloid leukemia cells among a panel of ten imatinib derivatives [1]. Researchers pursuing CML-selective agents should procure this 5-methyl building block specifically, as the 5-H, 5-Cl, and 5-Br variants yield compounds with inverted selectivity toward A549 lung cancer cells [1].

Synthesis of C3-Difluoro Oxindole Libraries for Phenotypic Screening Against Imatinib-Resistant Cancer Models

The finding that compounds 3a–e do not inhibit ABL1 kinase yet retain cytotoxicity in BCR-ABL1-dependent K562 cells [1] indicates that the 3,3-difluoro oxindole scaffold engages targets orthogonal to the ATP-binding site of BCR-ABL1. This compound is therefore a strategic building block for generating focused libraries intended for phenotypic screening in imatinib-resistant CML models, where BCR-ABL1 kinase domain mutations render direct inhibitors ineffective [1].

Medicinal Chemistry Programs Requiring Metabolically Stabilized Oxindole Scaffolds with Tunable C5 Substitution

Class-level evidence establishes that the gem-difluoro motif at C3 enhances metabolic stability by replacing the oxidatively labile carbonyl with strong C–F bonds (~485 kJ/mol) while introducing a local dipole that can improve aqueous solubility relative to non-fluorinated oxindoles [2]. The 5-methyl substituent provides a well-characterized starting point for further SAR exploration at the C5 position, with published spectroscopic data (¹⁹F NMR at −111.1 ppm, ¹³C NMR triplets at 165.7 and 110.8 ppm) enabling confident identity verification during library synthesis [1].

Quality Control and Reference Standard for Fluorinated Oxindole Intermediate Procurement

The published synthetic protocol (DAST-mediated fluorination of 5-methylisatin, 88% yield) and full spectroscopic characterization—including the diagnostic ¹⁹F NMR singlet at −111.1 ppm, the ¹³C NMR carbonyl triplet at 165.7 ppm (J = 29 Hz), and the CF₂ triplet at 110.8 ppm (J = 247.9 Hz)—provide a robust analytical framework for identity and purity verification of commercially sourced material [1]. The compound is also registered in the Wiley Registry of Mass Spectral Data 2023 with two GC-MS spectra, enabling mass spectrometry-based identity confirmation [3].

Quote Request

Request a Quote for 3,3-Difluoro-5-methylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.